tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate oxalate
CAS No.:
Cat. No.: VC13666024
Molecular Formula: C12H22N2O6
Molecular Weight: 290.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O6 |
|---|---|
| Molecular Weight | 290.31 g/mol |
| IUPAC Name | tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate;oxalic acid |
| Standard InChI | InChI=1S/C10H20N2O2.C2H2O4/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;3-1(4)2(5)6/h7-8H,4-6,11H2,1-3H3,(H,12,13);(H,3,4)(H,5,6)/t7-,8-;/m0./s1 |
| Standard InChI Key | RPAYXXHMFDTHSG-WSZWBAFRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)N.C(=O)(C(=O)O)O |
| SMILES | CC(C)(C)OC(=O)NC1CCC(C1)N.C(=O)(C(=O)O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(C1)N.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound consists of a cyclopentane backbone with two stereogenic centers at the 1S and 3S positions. The Boc group () is attached to the cyclopentylamine nitrogen, while the oxalate ion () forms a salt with the protonated amine . The isomeric SMILES notation, , confirms the (1S,3S) configuration, critical for its role in asymmetric synthesis .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically begins with (1S,3S)-3-aminocyclopentanol, which undergoes Boc protection using di-tert-butyl dicarbonate () in the presence of a base like triethylamine. Subsequent oxalate salt formation is achieved via reaction with oxalic acid in polar aprotic solvents (e.g., tetrahydrofuran) . Key parameters include:
| Parameter | Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Boc Protection | , THF, 0°C → RT | 85–90% | 95% | |
| Oxalate Salt Formation | Oxalic acid, EtOAc, reflux | 78% | 97% | |
| Final Purification | Recrystallization (MeOH/HO) | – | 97% |
Industrial-Scale Challenges
Large-scale production requires stringent control over enantiomeric excess (ee), often achieved via chiral chromatography or asymmetric hydrogenation . Suppliers like AChemBlock and Fluorochem report purities of 95–97%, with residual solvents (e.g., ethyl acetate) below 0.1% .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar solvents (e.g., methanol, dimethyl sulfoxide) but limited solubility in water (0.5 mg/mL at 25°C) . The oxalate salt improves crystallinity, facilitating storage at ambient temperatures without significant degradation .
| Property | Value | Method | Source |
|---|---|---|---|
| Melting Point | 142–145°C (decomposes) | DSC | |
| LogP (Partition Coeff.) | 0.8 ± 0.2 | HPLC | |
| pKa (Amine) | 9.2 | Potentiometry |
Spectroscopic Characterization
-
(DMSO-d): δ 1.38 (s, 9H, Boc CH), 3.10–3.30 (m, 2H, cyclopentyl CH), 4.70 (br s, 1H, NH) .
-
IR (KBr): 3350 cm (N-H stretch), 1705 cm (C=O, Boc), 1640 cm (oxalate C=O) .
Applications in Pharmaceutical Development
Intermediate for Kinase Inhibitors
The compound’s rigid cyclopentane scaffold and Boc-protected amine are leveraged in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors. For instance, analogs of ibrutinib incorporate similar bicyclic motifs to enhance target selectivity .
Peptide Mimetics and Prodrugs
Its primary amine serves as a conjugation site for prodrug strategies. In one study, the amine was acylated with a prostaglandin analog to improve blood-brain barrier penetration .
Recent Advances and Future Directions
Recent patents (2024–2025) highlight its utility in covalent inhibitor design, where the cyclopentylamine’s nucleophilicity enables targeted covalent binding to cysteine residues . Future research may explore enzymatic resolution techniques to improve ee and reduce production costs .
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